methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
The compound methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a thieno[2,3-c]pyridine derivative featuring a fused thiophene-pyridine core. Key structural elements include:
- A 1-methylpyrazole-5-amido substituent at position 2, contributing to hydrogen-bonding interactions.
- A methyl ester at position 3, which may serve as a prodrug moiety for carboxylic acid activation.
While direct physicochemical or biological data for this compound are absent in the provided evidence, analogous thieno[2,3-c]pyridine derivatives (e.g., ethyl 2-(2-chloroacetamido)-6-ethyl-thieno[2,3-c]pyridine-3-carboxylate) highlight the scaffold’s relevance in medicinal chemistry, particularly in kinase inhibition or antimicrobial applications .
Properties
IUPAC Name |
methyl 6-acetyl-2-[(2-methylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-9(21)20-7-5-10-12(8-20)25-15(13(10)16(23)24-3)18-14(22)11-4-6-17-19(11)2/h4,6H,5,7-8H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRHZJOQOMWCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-c]pyridine core, which can be synthesized through a cyclization reaction involving a suitable precursor. The pyrazole ring is then introduced through a condensation reaction with a hydrazine derivative. The acetyl and carboxylate ester groups are added in subsequent steps through acylation and esterification reactions, respectively .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound .
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step procedures that include the formation of the thieno[2,3-c]pyridine core and subsequent functionalization with the pyrazole moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties :
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. Studies employing disc diffusion methods have shown promising results in inhibiting bacterial growth .
Anticancer Activity :
The compound has also been investigated for its potential anticancer properties. Pyrazole derivatives have been recognized for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. In vitro studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines .
Pharmacological Applications
G Protein-Coupled Receptor Modulation :
Recent findings indicate that compounds similar to this compound can act as allosteric modulators of G protein-coupled receptors (GPCRs). This mechanism is pivotal in developing treatments for central nervous system disorders .
Anti-inflammatory Effects :
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation processes, making it a candidate for treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Key Observations :
- The thieno[2,3-c]pyridine core in the target compound distinguishes it from pyrano[2,3-c]pyrazoles (e.g., 3s) or pyran derivatives (e.g., 11a), which exhibit different electronic properties due to oxygen vs. sulfur atoms in the fused ring .
- The 1-methylpyrazole-5-amido group in the target compound may enhance solubility compared to chloroacetamido (as in ) or dicarbonitrile substituents (as in ).
Data Tables
Table 1: Physicochemical Properties of Analogous Compounds
Biological Activity
Methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
With a molecular weight of approximately 348.38 g/mol. The presence of the pyrazole moiety is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has been evaluated in various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound against several cancer cell lines. The results indicated significant growth inhibition with IC50 values comparable to established chemotherapeutics:
These findings suggest that the compound may inhibit key cellular pathways involved in tumor growth.
Anti-inflammatory Activity
The pyrazole scaffold has been associated with anti-inflammatory properties. This compound's ability to modulate inflammatory responses has been documented in various assays.
The compound is believed to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which play crucial roles in inflammation. This mechanism aligns with findings from studies on similar pyrazole derivatives that exhibited reduced inflammation in animal models .
Antimicrobial Activity
The antimicrobial activity of this compound has also been explored. Pyrazole derivatives are known for their effectiveness against a range of bacterial strains.
Efficacy Against Bacterial Strains
In vitro studies demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 12.5 | |
| Pseudomonas aeruginosa | 25 |
These results indicate the potential for developing this compound as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
